
N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, which is a class of compounds known for their diverse range of biological activities. The dichlorophenyl group attached to the triazole ring suggests potential for increased interaction with biological targets due to the presence of halogens, which can form halogen bonds with certain amino acids in proteins.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the use of azides and terminal alkynes in a 1,3-dipolar cycloaddition reaction, as seen in the synthesis of (1H-1,2,3-triazol-4-yl)carbohydrazides from 4-alkoxy-1,1,1-trichloroalk-3-en-2-ones and benzyl azides . Although the specific synthesis of "N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as starting with a 4-chlorobenzenamine .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which can be substituted at various positions to yield a wide array of compounds. The structure is often confirmed using spectroscopic methods such as IR and NMR . The presence of substituents like the dichlorophenyl group can influence the overall molecular conformation and potentially the compound's biological activity.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including further functionalization of the triazole ring or the substituents attached to it. For instance, carboxamide groups can be involved in the formation of hydrogen bonds, which can be crucial for the biological activity of the compound . The dichlorophenyl group may also participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the triazole ring. The introduction of a dichlorophenyl group is likely to increase the compound's lipophilicity, which can affect its pharmacokinetic properties. The thermal stability of triazole compounds can be assessed using techniques like differential scanning calorimetry (DSC), as demonstrated for the nitrogen-rich energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Triazole derivatives have been studied for their efficiency in corrosion inhibition, particularly for protecting mild steel in acidic environments. The use of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole and similar compounds has shown promising results in preventing corrosion, with high inhibition efficiencies observed in hydrochloric and sulfuric acid media. These compounds act through the adsorption mechanism, following Langmuir's adsorption isotherm, and exhibit different efficacies depending on the acidic medium used. The study of their adsorption on mild steel surfaces has provided insights into their potential as effective corrosion inhibitors (Lagrenée et al., 2002).
Synthesis of Novel Compounds
Research has also focused on the synthesis of new compounds using N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide as a precursor or related structures. For example, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through multi-step reactions demonstrates the compound's role in producing derivatives with potential applications in various fields, including medicinal chemistry (Kan, 2015).
Antimicrobial and Antifungal Activities
The triazole moiety, particularly in compounds like 1,2,3-triazole derivatives, has been associated with significant antimicrobial and antifungal activities. These compounds have been synthesized and tested against various strains of bacteria and fungi, showing promising results in inhibiting growth and providing a foundation for the development of new antimicrobial agents. Their activity against specific strains such as Candida albicans and their potential as drug candidates for treating infections highlight their importance in pharmaceutical research (Lima-Neto et al., 2012).
Molecular Docking and Biological Screening
Further studies on triazole derivatives include molecular docking and biological screening to evaluate their potential in treating various diseases. For instance, piperazine and triazolo-pyrazine derivatives have undergone antimicrobial evaluation, showing effectiveness against bacterial and fungal strains. Molecular docking studies complement these findings by predicting the interactions between these compounds and biological targets, aiding in the design of more potent antimicrobials (Patil et al., 2021).
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O/c10-5-1-2-7(6(11)3-5)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGGCNZJYKWGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936323-17-0 |
Source


|
| Record name | N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

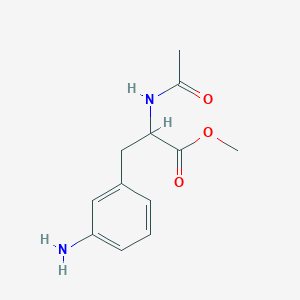




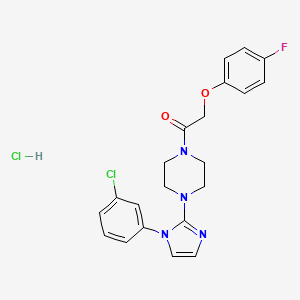

![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551655.png)
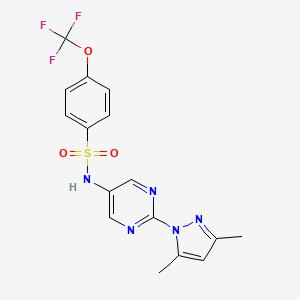

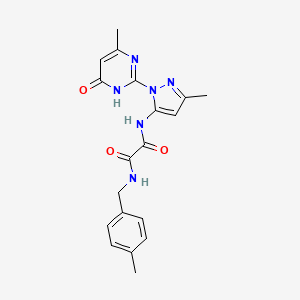
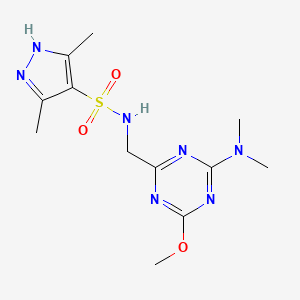

![1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride](/img/structure/B2551665.png)